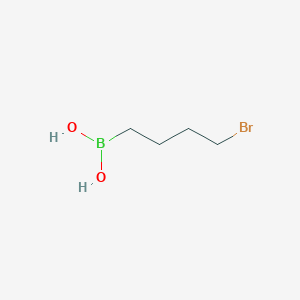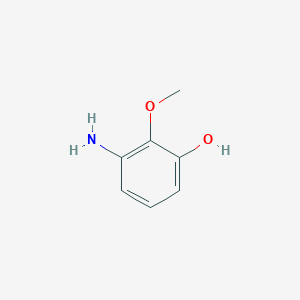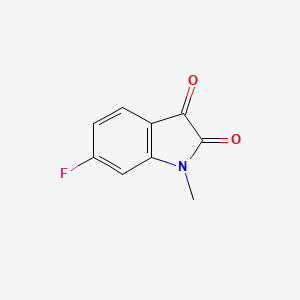
6-Fluoro-1-methylindoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-1-methylindoline-2,3-dione is a fluorinated indoline derivative that is part of a broader class of compounds with potential applications in biomedical analysis and antibacterial treatments. While the specific compound is not directly studied in the provided papers, related fluorinated indole derivatives have been synthesized and evaluated for their properties and potential uses. For instance, fluorogenic enzyme substrates have been synthesized for the detection of pathogenic bacteria, and fluorinated indole derivatives have been assessed for their antibacterial activity .
Synthesis Analysis
The synthesis of related fluorinated indole derivatives involves various chemical reactions. For example, 1-dialkylaminoacetyl-5/6-fluoroindole-2,3-diones have been synthesized through the reaction of secondary amines with N-chloro-acetyl-5/6-fluoroindole-2,3-diones. Additionally, 3-arylhydrazino-5/6-fluoro-1-morpholinomethylindol-2-ones were produced by condensing substituted phenylhydrazines with 5/6-fluoro-1-morpholinomethylindole-2,3-diones . These methods suggest possible synthetic routes that could be adapted for the synthesis of 6-Fluoro-1-methylindoline-2,3-dione.
Molecular Structure Analysis
The molecular structure of fluorinated indole derivatives is characterized by the presence of a fluorine atom, which can influence the compound's electronic properties and reactivity. In a related compound, the dihedral angle between the isoindoline-1,3-dione and a substituted phenol group was measured, indicating the planarity of the isoindoline-1,3-dione fragment . This structural information is relevant as it can affect the compound's intermolecular interactions and stability.
Chemical Reactions Analysis
Fluorinated indole derivatives participate in various chemical reactions. The synthesis of these compounds often involves condensation reactions, as well as reactions with secondary amines. The presence of the fluorine atom can alter the reactivity of the indole ring, potentially leading to unique chemical behaviors that could be exploited in the development of new reagents or pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated indole derivatives are influenced by their molecular structure. For instance, the stability of these compounds against light and heat has been noted, with no degradation observed under certain conditions . The photophysical properties, such as fluorescence intensity and quantum yield, are also significant, as they determine the compound's suitability for applications like fluorescent labeling or the detection of bacteria . The intermolecular hydrogen bonding patterns can further affect the compound's solubility and crystallinity .
Aplicaciones Científicas De Investigación
Molecular Structure and Interaction
- The compound 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione has been analyzed for its molecular structure, revealing a significant dihedral angle between its isoindoline-1,3-dione and 3-fluoro-4-methylphenol groups, contributing to its planarity and intermolecular interactions (Vesek et al., 2012).
Antibacterial Properties
- A study on fluorine-containing indole-2,3-dione derivatives, including 6-Fluoro-1-methylindoline-2,3-dione, demonstrated their potential as antibacterial agents against Gram-positive and Gram-negative bacteria (Joshi, Pathak, & Jain, 1981).
Synthesis and Herbicidal Activity
- The synthesis of 2-(7-Fluoro-3-oxo-3,4-2H- benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones and their utility as herbicides were explored. These compounds, including variants of 6-Fluoro-1-methylindoline-2,3-dione, exhibit activity as protoporphyrinogen oxidase inhibitors, a mechanism used in herbicidal applications (Huang et al., 2005).
Fluorescent Probe Development
- Research has focused on developing fluorescent probes using derivatives of 6-Fluoro-1-methylindoline-2,3-dione for detecting specific substances, such as 1, 4-dithiothreitol (DTT), demonstrating the compound's utility in biochemical imaging and sensing applications (Sun et al., 2018).
Antimicrobial Activity of Derivatives
- Derivatives of 5-Fluoro-1H-indole-2,3-dione-triazoles, closely related to 6-Fluoro-1-methylindoline-2,3-dione, have been synthesized and shown to possess significant antimicrobial properties, highlighting the potential of fluorine-containing indole derivatives in pharmaceutical applications (Deswal et al., 2020).
Liquid Chromatographic Analysis
- Phanquinone, similar in structure to 6-Fluoro-1-methylindoline-2,3-dione, has been used as a fluorescent pre-chromatographic derivatization reagent for liquid chromatographic analyses, demonstrating the utility of these compounds in analytical chemistry (Gatti, Gioia, & Pietra, 2002).
Antituberculosis Activity
- Synthesized derivatives of 5-fluoro-1H-indole-2,3-dione have exhibited promising antituberculosis activity, suggesting the therapeutic potential of 6-Fluoro-1-methylindoline-2,3-dione and its analogs in treating tuberculosis (Karalı et al., 2007).
Tyrosinase Inhibition
- Phthalimide derivatives, structurally similar to 6-Fluoro-1-methylindoline-2,3-dione, have shown potential as tyrosinase inhibitors, indicating possible applications in cosmetic and dermatological formulations (Then et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
6-fluoro-1-methylindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-11-7-4-5(10)2-3-6(7)8(12)9(11)13/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMHRNWVOHIJLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)C(=O)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564086 |
Source


|
| Record name | 6-Fluoro-1-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1-methylindoline-2,3-dione | |
CAS RN |
134640-74-7 |
Source


|
| Record name | 6-Fluoro-1-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)
![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)
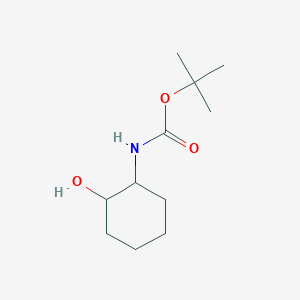
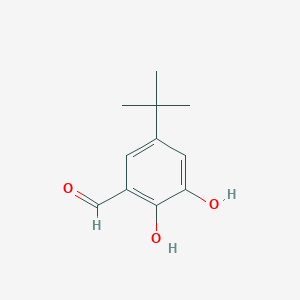
![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)


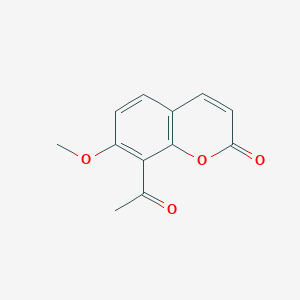
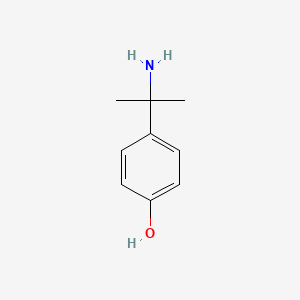
![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)

![Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1283011.png)
